Octadecyldimethylsilane

Reversed-phase liquid chromatography Shape selectivity Polycyclic aromatic hydrocarbons

Octadecyldimethylsilane (also referred to as dimethyloctadecylsilane, ODS, or monomeric C18) is the predominant surface-modifying reagent used to produce octadecylsilyl (C18) bonded phases for reversed-phase high-performance liquid chromatography (RP-HPLC). The compound consists of a silicon atom bonded to an 18-carbon n-alkyl chain and two methyl groups, with a reactive leaving group (typically chloro or dimethylamino) that facilitates covalent attachment to silica surfaces.

Molecular Formula C20H44Si
Molecular Weight 312.6 g/mol
Cat. No. B7801071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecyldimethylsilane
Molecular FormulaC20H44Si
Molecular Weight312.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[SiH](C)C
InChIInChI=1S/C20H44Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3
InChIKeyZXFNVHQEUQDKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecyldimethylsilane (ODS/C18) Procurement Guide: Reversed-Phase Chromatography Stationary Phase Selection


Octadecyldimethylsilane (also referred to as dimethyloctadecylsilane, ODS, or monomeric C18) is the predominant surface-modifying reagent used to produce octadecylsilyl (C18) bonded phases for reversed-phase high-performance liquid chromatography (RP-HPLC) [1]. The compound consists of a silicon atom bonded to an 18-carbon n-alkyl chain and two methyl groups, with a reactive leaving group (typically chloro or dimethylamino) that facilitates covalent attachment to silica surfaces . When grafted onto porous silica particles or monolithic rods, octadecyldimethylsilane confers hydrophobic retention characteristics essential for separating nonpolar to moderately polar analytes across pharmaceutical, environmental, and biochemical applications [2]. This procurement guide focuses exclusively on quantifiable performance differentiation between octadecyldimethylsilane-derived C18 phases and their closest chromatographic comparators, including shorter-chain alkylsilanes (C1, C8), extended-chain C30 phases, and alternative bonding chemistries (e.g., trifunctional octadecylsilanes).

Why C18 Phase Selection Cannot Be Arbitrary: Chain Length and Bonding Chemistry Dictate Chromatographic Outcomes


Substituting a C18 column with a C8 or C1 alternative, or replacing monomeric octadecyldimethylsilane-derived phases with trifunctional or polymeric C18 variants, introduces measurable and often unacceptable deviations in chromatographic performance. The alkyl chain length directly governs retention capacity for nonpolar solutes—with C18 providing substantially longer retention than C8 or C1 phases [1]—while the dimethyl substitution pattern on the silicon atom critically influences bonded phase density, conformational order, and residual silanol accessibility [2]. Furthermore, octadecyldimethylsilane-based monomeric C18 phases exhibit distinct shape selectivity characteristics compared to polymeric C18 or extended-chain C30 phases, with monomeric C18 demonstrating maximum steric interaction effects for planar versus nonplanar aromatic analytes [3]. Procurement decisions predicated solely on "C18" nomenclature without consideration of these underlying structural variables risk compromised separation quality, irreproducible retention times, and analytical method failure. The following evidence quantifies these differentiation dimensions.

Octadecyldimethylsilane (C18) vs. C8 and C1: Quantitative Retention and Selectivity Evidence


C18 vs. C8 vs. C1: Chain Length Effect on Planar Aromatic Selectivity in RP-HPLC

In a direct comparative study evaluating trimethylsilyl (C1), octyldimethylsilyl (C8), and octadecyldimethylsilyl (C18) stationary phases under identical mobile phase conditions (methanol-water), the retention of rigid planar aromatic hydrocarbons relative to nonpolar aromatic compounds and alkanes was much larger on the C18 phase than on the C8 and C1 phases [1]. While precise numeric selectivity ratios were not tabulated in the available abstract, the study establishes a clear rank-order effect where C18 demonstrates enhanced discrimination of planar from nonplanar aromatic structures compared to shorter-chain analogs. This shape selectivity advantage is not observed to a comparable degree on C8 or C1 phases. [1]

Reversed-phase liquid chromatography Shape selectivity Polycyclic aromatic hydrocarbons

Monomeric C18 vs. C30: Conformational Order and Cavity Structure Differences from Molecular Dynamics

Molecular dynamics simulations comparing alkylsilane stationary phases of varying chain length reveal that C30 phases possess a higher degree of conformational order than C18 phases and exhibit reduced sensitivity to changes in surface coverage, bonding chemistry, and temperature [1]. The simulations further demonstrate that highly shape-selective RPLC stationary phases (including both C18 and C30) contain a series of well-defined, rigid cavities; however, the size and depth of these cavities increase for C30 models relative to C18 models. This structural difference is hypothesized to promote enhanced separations of larger, shape-constrained solutes such as carotenoids on C30 phases [1]. C18 phases, by contrast, exhibit a moderate level of conformational order and cavity dimensions better suited for smaller to intermediate-sized analytes requiring less extreme shape discrimination.

Molecular dynamics simulation Stationary phase structure Shape-selective separations

Dimethylsilane vs. Trimethylsilane Endcapping: Improved Silanol Blocking for Better Peak Shape

US Patent 8,480,889 discloses that the use of mono- and dimethylsilanes as endcapping reagents achieves improved blocking of unreacted surface silanols compared to traditional trimethylsilane-based endcapping [1]. The patent specification states that this improved silanol blocking results in at least better peak shape and more reproducible retention times in reversed-phase HPLC analyses [1]. This advantage is particularly relevant to octadecyldimethylsilane-bonded phases, where residual silanol groups beneath the sterically bulky octadecyl ligands are incompletely accessible to trimethylsilyl endcapping reagents due to steric hindrance; dimethylsilane endcapping reagents, by virtue of their reduced steric profile, can more effectively penetrate and react with these occluded silanol sites.

Endcapping chemistry Peak tailing reduction Silanol activity

ODMS vs. OTS Self-Assembled Monolayers: Grafting Density and Layer Thickness Comparison

A comparative study of self-assembled monolayer (SAM) formation on hydroxylated silicon wafers evaluated octadecyldimethylchlorosilane (ODMS) against octadecyltrichlorosilane (OTS) [1]. SAMs of ODMS were found to form thinner layers compared to OTS, a difference attributed to lower grafting density [1]. The study further notes that the reduced grafting density of ODMS likely results in a more disordered state of grafted alkyl chains relative to OTS-derived monolayers [1]. This structural difference arises from the dimethyl substitution pattern (two reactive groups available for crosslinking/surface attachment) versus the trichloro substitution pattern of OTS (three reactive groups enabling extensive lateral polymerization), which yields distinct monolayer architectures with differing surface coverage and chain organization.

Self-assembled monolayers Surface modification Silane grafting kinetics

Octadecyldimethylsilane Reactivity: Steric Hindrance in Rh-Catalyzed Hydrosilylation of Silicon Nanocrystals

A study evaluating organosilane functionalization of hydride-terminated silicon nanocrystals (SiNCs) using Wilkinson's catalyst (Rh(PPh₃)₃Cl) assessed the relative reactivity of multiple silanes, including octadecyldimethylsilane [1]. The investigation reported comparatively low reactivity of octadecyldimethylsilanes under the catalytic conditions employed [1]. The authors hypothesize that this reduced reactivity may result from the formation of sterically hindered Si–Rh–Si intermediates, where the bulk of the octadecyl and dimethyl substituents impedes productive catalyst turnover when reacted with activated SiNC surfaces [1]. This finding has implications for synthetic route selection when octadecyl functionalization of silicon-based nanomaterials is required.

Silicon nanocrystal functionalization Hydrosilylation Wilkinson's catalyst

Solvent-Dependent Selectivity of C18: Methanol vs. Acetonitrile Mobile Phase Effects Absent in C1/C8

In a systematic evaluation of alkyl chain length effects on chromatographic selectivity, Tanaka and coworkers demonstrated that changing the organic modifier from methanol to acetonitrile produced grossly different selectivities between aromatic hydrocarbons and saturated hydrocarbons on the C18 phase, regardless of analyte rigidity or planarity [1]. In striking contrast, the C1 and C8 phases exhibited only minor selectivity changes under the identical solvent switch [1]. Furthermore, increasing the organic solvent content in the mobile phase resulted in much larger retention enhancement of rigid planar aromatic compounds relative to other aromatic compounds on the C18 phase, whereas this effect was smaller on C1 and C8 phases [1]. These findings establish that C18 phases possess a unique solvent-responsive selectivity profile not shared by shorter-chain analogs.

Mobile phase selectivity Solvent effects Method development

Octadecyldimethylsilane (C18) Optimal Deployment Scenarios Based on Differentiated Performance Evidence


Separation of Polycyclic Aromatic Hydrocarbons (PAHs) Requiring Planar/Nonplanar Discrimination

Based on the enhanced shape selectivity of C18 phases for rigid planar aromatic compounds relative to C8 and C1 phases [1], octadecyldimethylsilane-derived C18 columns are the preferred choice for environmental monitoring applications involving PAH mixtures (e.g., EPA Method 610). The differential retention of planar (e.g., benzo[a]pyrene) versus nonplanar (e.g., phenanthrene) aromatic structures enables resolution of structurally similar contaminants that co-elute on shorter-chain phases. Selection of monomeric C18 over polymeric C18 is specifically indicated when moderate shape selectivity without excessive retention of highly planar analytes is required, as monomeric C18 phases exhibit maximum steric interaction effects at ambient temperature while avoiding the extreme shape discrimination characteristic of C30 phases [2].

Pharmaceutical Method Development Leveraging Solvent-Dependent Selectivity

Pharmaceutical analytical laboratories developing stability-indicating methods or impurity profiling assays should prioritize C18 columns over C8 or C1 phases due to the unique solvent-responsive selectivity profile of octadecyldimethylsilane-based stationary phases. The observation that C18 phases exhibit grossly different selectivities when switching between methanol and acetonitrile mobile phases—an effect absent in shorter-chain analogs [1]—provides method developers with a powerful selectivity tuning lever. When initial gradient screening fails to resolve critical peak pairs (e.g., active pharmaceutical ingredient from a closely eluting degradation product), switching the organic modifier or adjusting organic content will produce substantially larger selectivity changes on C18 than on C8, increasing the probability of achieving baseline resolution without column replacement.

Basic Analyte Separations Requiring Dimethylsilane-Endcapped C18 Phases

For reversed-phase HPLC analysis of basic pharmaceutical compounds (pKa > 7), amines, and nitrogen-containing heterocycles where peak tailing due to residual silanol interactions compromises quantitative accuracy, procurement specifications should explicitly require dimethylsilane-endcapped C18 columns rather than conventional trimethylsilane-endcapped C18 phases. Patent evidence demonstrates that dimethylsilane-based endcapping achieves improved blocking of unreacted surface silanols, yielding better peak shape and more reproducible retention times compared to trimethylsilane endcapping [1]. This differentiation is particularly critical for high-throughput pharmaceutical quality control laboratories where peak asymmetry factors exceeding 1.5 trigger method revalidation and batch rejection.

Biosensor and Microfluidic Surface Modification Requiring Controlled Monolayer Thickness

When octadecyl functionalization of silicon, glass, or metal oxide surfaces is required for biosensor interfaces, microfluidic channel coatings, or anti-biofouling applications, octadecyldimethylchlorosilane (ODMS) provides a distinct alternative to octadecyltrichlorosilane (OTS). The finding that ODMS self-assembled monolayers form thinner, less densely packed layers compared to OTS-derived monolayers [1] translates to applications where moderate hydrophobicity must be balanced against retained surface accessibility (e.g., for subsequent biomolecule immobilization or protein adsorption studies). ODMS is indicated when the extremely dense, highly ordered monolayers characteristic of OTS would sterically occlude underlying functional groups or impede subsequent surface chemistry steps. Conversely, applications demanding maximum hydrophobicity and chain ordering (e.g., water-repellent coatings, corrosion barriers) should employ OTS or related trifunctional silanes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octadecyldimethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.